molecular formula C15H11ClO B14482725 3-(2-Chlorophenyl)-3-phenylprop-2-enal CAS No. 66171-83-3

3-(2-Chlorophenyl)-3-phenylprop-2-enal

Cat. No.: B14482725
CAS No.: 66171-83-3
M. Wt: 242.70 g/mol
InChI Key: LOVUTSOMIYTNFC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-phenylprop-2-enal is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-phenylprop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent systems such as methyl tetrahydrofuran are often employed to improve the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-3-phenylprop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)-3-phenylprop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-3-phenylprop-2-enal involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant and antinociceptive activities . These interactions modulate the activity of these channels, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-3-phenylprop-2-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

66171-83-3

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-phenylprop-2-enal

InChI

InChI=1S/C15H11ClO/c16-15-9-5-4-8-14(15)13(10-11-17)12-6-2-1-3-7-12/h1-11H

InChI Key

LOVUTSOMIYTNFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2Cl

Origin of Product

United States

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